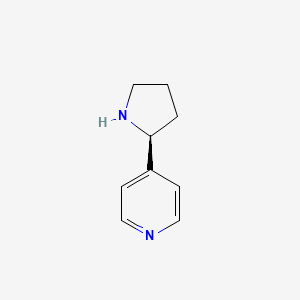

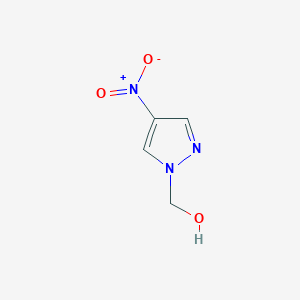

(4-nitro-1H-pyrazol-1-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

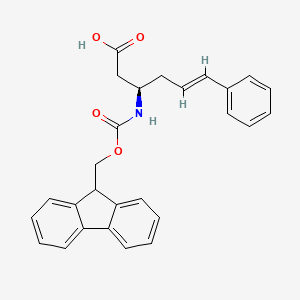

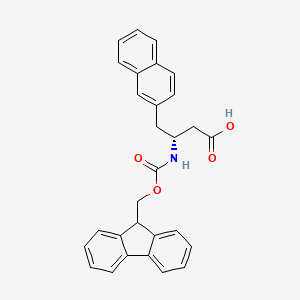

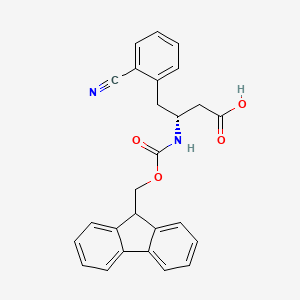

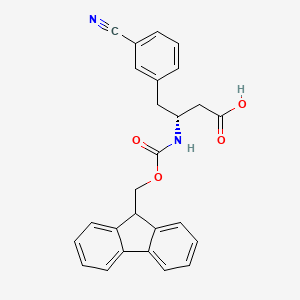

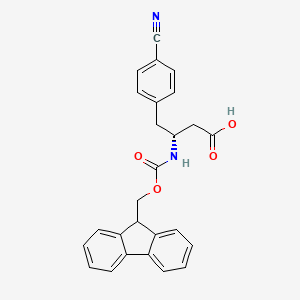

“(4-nitro-1H-pyrazol-1-yl)methanol” is a chemical compound with the molecular formula C4H5N3O3 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . One example of a synthesis method involves the reaction of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with substituted benzaldehydes in methanol .

Molecular Structure Analysis

The molecular structure of “(4-nitro-1H-pyrazol-1-yl)methanol” consists of a pyrazole ring with a nitro group at the 4-position and a methanol group attached to the pyrazole nitrogen .

Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

科学的研究の応用

-

“(4-nitro-1H-pyrazol-1-yl)methanol” is a product used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques. The compound has a molecular weight of 143.10 and a molecular formula of C4H5N3O3 .

-

Pyrazolo[3,4-b]pyridines, a group of compounds that includes “(4-nitro-1H-pyrazol-1-yl)methanol”, have been the subject of extensive research due to their close similarity with the purine bases adenine and guanine . These compounds have been synthesized from both preformed pyrazole or pyridine .

-

Biomedical Applications : There is a method called the layer-by-layer (LbL) coating method, which is performed at room temperature in an aqueous medium. This method is based on the alternating deposition of macromolecules and allows the functionalization of surfaces with proteins . While “(4-nitro-1H-pyrazol-1-yl)methanol” itself may not be directly used in this process, it’s possible that similar compounds could be used in such protein-based applications.

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are closely related to “(4-nitro-1H-pyrazol-1-yl)methanol”, and the methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

将来の方向性

Pyrazoles and their derivatives continue to attract the attention of researchers due to their diverse biological activities and potential therapeutic applications . Future research will likely focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of pyrazole derivatives for specific applications .

特性

IUPAC Name |

(4-nitropyrazol-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-6-2-4(1-5-6)7(9)10/h1-2,8H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLSNHXQTWDNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305929 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitro-1H-pyrazol-1-yl)methanol | |

CAS RN |

1001518-99-5 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。